molecular formula C24H22ClNO4 B4013463 1-(2-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-(2-methylphenoxy)azetidin-2-one

1-(2-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-(2-methylphenoxy)azetidin-2-one

Cat. No.: B4013463
M. Wt: 423.9 g/mol
InChI Key: AWEMJCHBVKGAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-(2-methylphenoxy)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have been studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

1-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-(2-methylphenoxy)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO4/c1-15-8-4-7-11-19(15)30-23-22(16-12-13-20(28-2)21(14-16)29-3)26(24(23)27)18-10-6-5-9-17(18)25/h4-14,22-23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEMJCHBVKGAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2C(N(C2=O)C3=CC=CC=C3Cl)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-(2-methylphenoxy)azetidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the azetidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the 2-chlorophenyl, 3,4-dimethoxyphenyl, and 2-methylphenoxy groups through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-(2-methylphenoxy)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or other reduced forms using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-(2-methylphenoxy)azetidin-2-one would depend on its specific interactions with molecular targets. This may involve:

    Binding to receptors: Interaction with specific receptors or enzymes.

    Pathway modulation: Influence on biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(2-methylphenoxy)azetidin-2-one: Lacks the 3,4-dimethoxyphenyl group.

    1-(2-Chlorophenyl)-4-(3,4-dimethoxyphenyl)azetidin-2-one: Lacks the 2-methylphenoxy group.

Uniqueness

1-(2-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-(2-methylphenoxy)azetidin-2-one is unique due to the presence of all three substituent groups, which may confer distinct chemical and biological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-(2-methylphenoxy)azetidin-2-one
Reactant of Route 2
1-(2-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-(2-methylphenoxy)azetidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.